(3S4R)-3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S4R)-3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, a cyclohexene moiety, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyclohexene Moiety: This step may involve alkylation or addition reactions using cyclohexene derivatives.
Attachment of the Benzenesulfonyl Group: This can be done through sulfonylation reactions using appropriate sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies to understand enzyme interactions and mechanisms.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S4R)-3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE: Unique due to its specific combination of functional groups and stereochemistry.
Other Thiolane Derivatives: Compounds with similar thiolane rings but different substituents.
Benzenesulfonyl Compounds: Compounds with benzenesulfonyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(3S,4R)-N-[2-(cyclohexen-1-yl)ethyl]-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO4S2/c1-14-11-16(7-8-17(14)20)27(24,25)19-13-26(22,23)12-18(19)21-10-9-15-5-3-2-4-6-15/h5,7-8,11,18-19,21H,2-4,6,9-10,12-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHMNGPMBOFSKP-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.